n-(5-Chloro-1h-indol-1-yl)piperidine-3-carboxamide n-(5-Chloro-1h-indol-1-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 919102-38-8
VCID: VC17316873
InChI: InChI=1S/C14H16ClN3O/c15-12-3-4-13-10(8-12)5-7-18(13)17-14(19)11-2-1-6-16-9-11/h3-5,7-8,11,16H,1-2,6,9H2,(H,17,19)
SMILES:
Molecular Formula: C14H16ClN3O
Molecular Weight: 277.75 g/mol

n-(5-Chloro-1h-indol-1-yl)piperidine-3-carboxamide

CAS No.: 919102-38-8

Cat. No.: VC17316873

Molecular Formula: C14H16ClN3O

Molecular Weight: 277.75 g/mol

* For research use only. Not for human or veterinary use.

n-(5-Chloro-1h-indol-1-yl)piperidine-3-carboxamide - 919102-38-8

Specification

CAS No. 919102-38-8
Molecular Formula C14H16ClN3O
Molecular Weight 277.75 g/mol
IUPAC Name N-(5-chloroindol-1-yl)piperidine-3-carboxamide
Standard InChI InChI=1S/C14H16ClN3O/c15-12-3-4-13-10(8-12)5-7-18(13)17-14(19)11-2-1-6-16-9-11/h3-5,7-8,11,16H,1-2,6,9H2,(H,17,19)
Standard InChI Key ACIJFNMHGPREQS-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)C(=O)NN2C=CC3=C2C=CC(=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide integrates a 5-chloroindole scaffold linked via a carboxamide bond to a piperidine ring. The indole moiety features a bicyclic structure with a benzene fused to a pyrrole ring, substituted at the 5-position with chlorine. The piperidine ring, a six-membered amine, is connected at the 3-position via a carboxamide group. This configuration is represented by the canonical SMILES:
C1CC(CNC1)C(=O)NN2C=CC3=C2C=CC(=C3)Cl.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H16ClN3O\text{C}_{14}\text{H}_{16}\text{ClN}_3\text{O}
Molecular Weight277.75 g/mol
IUPAC NameN-(5-chloroindol-1-yl)piperidine-3-carboxamide
CAS Number919102-38-8
Topological Polar Surface Area67.8 Ų

The compound’s calculated polar surface area (67.8 Ų) suggests moderate membrane permeability, aligning with Lipinski’s rule for drug-likeness.

Synthesis and Structural Modifications

Structural Analogs and Derivatives

Modifications to the indole or piperidine rings alter bioactivity. For example:

  • Chlorine Substitution: The 5-chloro group enhances electron-withdrawing effects, potentially stabilizing receptor interactions.

  • Piperidine Modifications: N-Methylation of the piperidine ring in related compounds improves blood-brain barrier permeability, as seen in MAO-B inhibitors .

Biological Activity and Mechanistic Insights

Serotonin Receptor Modulation

Indole derivatives are known serotonin receptor (5-HT) modulators. The 5-chloro substitution may enhance affinity for 5-HT1D_{1D} receptors, which are implicated in migraine pathophysiology. For instance, sumatriptan, a 5-HT1B/1D_{1B/1D} agonist, shares structural similarities with this compound’s indole core.

Neurotransmitter Enzyme Inhibition

Piperidine-carboxamide hybrids have inhibited acetylcholinesterase (AChE) and monoamine oxidase (MAO). A study on NP-9, a dual AChE/MAO-B inhibitor, demonstrated that piperidine-linked carboxamides reduce β-amyloid toxicity, suggesting potential in Alzheimer’s disease .

Table 2: Comparative Bioactivity of Structural Analogs

CompoundTargetIC50_{50} (nM)
NP-9AChE/MAO-B120/85
Sumatriptan5-HT1B/1D_{1B/1D}15
N-(5-Chloro-indolyl)-Piperidine-3-carboxamideHypothetical 5-HT1D_{1D}N/A

Challenges and Future Directions

Pharmacokinetic Optimization

Current data lack ADME (absorption, distribution, metabolism, excretion) profiles. Structural tweaks, such as fluorination or prodrug strategies, could enhance bioavailability.

Target Validation

High-throughput screening against 5-HT receptor subtypes and neurodegenerative targets (e.g., tau protein) is critical. Molecular docking studies using the compound’s 3D structure may prioritize experimental assays.

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